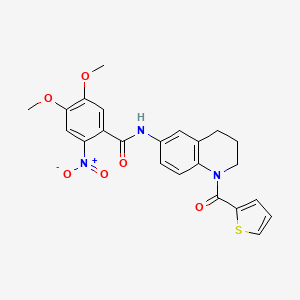

4,5-dimethoxy-2-nitro-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

Properties

IUPAC Name |

4,5-dimethoxy-2-nitro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O6S/c1-31-19-12-16(18(26(29)30)13-20(19)32-2)22(27)24-15-7-8-17-14(11-15)5-3-9-25(17)23(28)21-6-4-10-33-21/h4,6-8,10-13H,3,5,9H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBQYKFJOPCHNMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4,5-Dimethoxy-2-nitro-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzamide structure with methoxy and nitro substituents, as well as a tetrahydroquinoline ring linked to a thiophene carbonyl group. Its unique structural characteristics suggest a diverse range of pharmacological applications.

Chemical Structure

The chemical formula of the compound is , and its molecular weight is approximately 396.45 g/mol. The presence of multiple functional groups contributes to its biological activity.

Anticancer Properties

Research indicates that compounds structurally similar to this compound exhibit significant anticancer effects. For instance, derivatives of tetrahydroquinoline have shown promising results in inhibiting tumor cell proliferation. In vitro studies have demonstrated that certain analogs possess IC50 values in the low micromolar range against various cancer cell lines, indicating potent activity against tumor growth .

Antimicrobial Activity

The compound also shows potential antimicrobial properties. A study evaluating the antimicrobial effects of related compounds found that they exhibited activity against common pathogens such as Staphylococcus aureus and Candida albicans. The mechanism of action may involve interference with microbial cell wall synthesis or disruption of metabolic pathways .

Antioxidant Activity

In addition to its anticancer and antimicrobial properties, this compound has been assessed for its antioxidant capabilities. Preliminary assays indicated that it can scavenge free radicals effectively, suggesting a protective role against oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that modifications to the functional groups significantly influence the biological activities of the compound. For example:

| Modification | Effect on Activity |

|---|---|

| Nitro Group | Enhances anticancer activity |

| Methoxy Groups | Improves solubility and bioavailability |

| Thiophene Linkage | Contributes to antimicrobial properties |

Case Study 1: Anticancer Efficacy

A series of tetrahydroquinoline derivatives were synthesized and tested for their anticancer efficacy against human cancer cell lines such as HepG2 and NCI-H661. Among these derivatives, those containing the 4,5-dimethoxy-2-nitro moiety demonstrated superior cytotoxicity compared to standard chemotherapeutics like etoposide .

Case Study 2: Antimicrobial Assessment

In a comparative study, derivatives including the thiophene carbonyl group were evaluated for their antimicrobial activity using disk diffusion methods. Results showed that compounds with similar structural features inhibited the growth of Escherichia coli and Candida albicans, suggesting a potential therapeutic application in treating infections .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 4,5-dimethoxy-2-nitro-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exhibit significant anticancer properties. Research has demonstrated that derivatives of quinoline and quinazoline frameworks can inhibit the growth of various cancer cell lines by targeting specific kinases involved in tumorigenesis. For instance, modifications in the structure can enhance binding affinity to mutant forms of the epidermal growth factor receptor (EGFR), a common target in cancer therapy .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Thiophene derivatives have been reported to possess antibacterial and antifungal properties. Studies indicate that the incorporation of the thiophene moiety can enhance the efficacy against resistant strains of bacteria and fungi .

Neuroprotective Effects

Research into related compounds has shown promise in neuroprotection. Compounds that share structural similarities with This compound may exhibit protective effects in neurodegenerative diseases through mechanisms such as reducing oxidative stress and inflammation. This application is particularly relevant in the context of diseases like Alzheimer's and Parkinson's .

Data Tables

Case Study 1: Anticancer Activity

In a study focusing on quinoline derivatives, a compound structurally similar to This compound was synthesized and tested against various cancer cell lines. The results showed a significant reduction in cell viability at low micromolar concentrations due to enhanced binding to EGFR mutants .

Case Study 2: Antimicrobial Testing

A series of thiophene derivatives were evaluated for their antimicrobial properties against several pathogenic bacteria. The results indicated that compounds with similar structural motifs exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting a promising avenue for antibiotic development .

Comparison with Similar Compounds

Structural Analogues from Screening Data

Two sulfonamide derivatives sharing the 1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl scaffold were identified in screening reports ():

| Compound ID | Molecular Formula | Molecular Weight (g/mol) | Substituents on Benzene Ring | Core Functional Group |

|---|---|---|---|---|

| Target Compound | Not explicitly provided | ~463 (estimated) | 4,5-dimethoxy-2-nitro | Benzamide |

| G503-0142 | C₂₂H₂₂N₂O₃S₂ | 426.56 | 2,4-dimethyl | Sulfonamide |

| Unnamed Trimethyl | C₂₃H₂₄N₂O₃S₂ | ~440 (estimated) | 2,4,6-trimethyl | Sulfonamide |

Key Observations :

- Functional Group Differences: The target compound’s benzamide group contrasts with the sulfonamide groups in analogues.

- Substituent Effects: The nitro and methoxy groups on the target’s benzene ring introduce electronic effects distinct from the methyl groups in analogues.

- Molecular Weight : The target compound’s higher molecular weight (estimated ~463 vs. 426–440 g/mol) may impact pharmacokinetic properties, such as membrane permeability or solubility.

Spectroscopic and Physicochemical Properties

- IR Spectroscopy : The absence of C=O stretching (~1660–1680 cm⁻¹) in triazole-thiones () contrasts with the target compound’s benzamide, which would show strong carbonyl absorption. Sulfonamide analogues would instead exhibit S=O stretches near 1150–1350 cm⁻¹ .

- Solubility : The nitro and methoxy groups on the target compound may reduce aqueous solubility compared to methyl-substituted sulfonamides, though this depends on counterion effects and formulation.

Research Findings and Implications

- Biological Relevance: While specific activity data for the target compound is unavailable, sulfonamide analogues (e.g., G503-0142) are often explored as protease or kinase inhibitors due to their sulfonyl group’s ability to mimic phosphate or carboxylate motifs.

- SAR Insights : Replacing sulfonamide with benzamide may alter target selectivity. For example, benzamides are common in histone deacetylase (HDAC) inhibitors, whereas sulfonamides dominate carbonic anhydrase targeting.

Notes

- Data Limitations : Direct experimental data (e.g., IC₅₀ values, solubility) for the target compound are absent in provided evidence. Comparisons rely on structural extrapolation.

- Suggested Studies : Synthesis optimization (e.g., nitro reduction to amine for prodrug activation) and comparative docking studies against sulfonamide analogues.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Answer:

The synthesis involves multi-step reactions, typically starting with the functionalization of the tetrahydroquinoline core. Key steps include:

- Acylation of tetrahydroquinoline : Introduce the thiophene-2-carbonyl group via coupling reactions (e.g., using thiophene-2-carboxylic acid chloride under anhydrous conditions) .

- Nitrobenzamide linkage : Couple 4,5-dimethoxy-2-nitrobenzoic acid to the tetrahydroquinoline amine group using carbodiimide crosslinkers (e.g., EDC/HOBt) in dichloromethane at 0–25°C .

- Optimization : Control temperature (e.g., reflux in ethanol for 8–12 hours), solvent polarity (DMF for solubility), and use inert atmospheres to prevent oxidation of nitro groups .

Critical Note : Monitor reaction progress via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .

Advanced: How can researchers address contradictory bioactivity data between in vitro and in vivo studies for this compound?

Answer:

Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability) or assay-specific conditions. Methodological strategies include:

- Metabolic profiling : Use liver microsome assays to identify degradation pathways (e.g., cytochrome P450 interactions) .

- Structural analogs : Compare bioactivity of derivatives (e.g., replacing the nitro group with electron-withdrawing substituents) to isolate SAR trends .

- In vivo formulation : Optimize delivery via nanoencapsulation or PEGylation to enhance bioavailability .

Example : If in vitro IC₅₀ values for kinase inhibition are not replicated in murine models, assess plasma protein binding via equilibrium dialysis .

Basic: Which analytical techniques are critical for structural elucidation and purity assessment?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., methoxy protons at δ 3.8–4.0 ppm; thiophene carbonyl at δ 165–170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ expected for C₂₄H₂₂N₃O₆S: 480.1201) .

- HPLC-PDA : Assess purity (>98% by area normalization at 254 nm) .

Data Conflict Resolution : If NMR signals overlap (e.g., tetrahydroquinoline protons), use 2D-COSY or NOESY .

Advanced: How should researchers design experiments to evaluate environmental persistence and ecotoxicological risks?

Answer:

Adopt a tiered approach per OECD guidelines:

- Phase 1 (Abiotic Stability) :

- Phase 2 (Biotic Effects) :

Basic: How do substituents (e.g., nitro, dimethoxy) influence the compound’s chemical reactivity?

Answer:

- Nitro Group : Electron-withdrawing nature increases electrophilicity at the benzamide carbonyl, enhancing nucleophilic attack (e.g., in hydrolysis assays) .

- Dimethoxy Groups : Electron-donating effects stabilize the aromatic ring against oxidative degradation but may reduce solubility in aqueous media .

- Thiophene Carbonyl : Participates in π-π stacking with biological targets (e.g., enzyme active sites), confirmed via molecular docking .

Advanced: What computational strategies can predict off-target interactions or toxicity?

Answer:

- Molecular Dynamics (MD) Simulations : Model binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic hotspots .

- QSAR Models : Train on datasets of nitroaromatic compounds to estimate mutagenicity (e.g., Ames test predictions) .

- Docking Studies : Use AutoDock Vina to screen against the human ether-a-go-go (hERG) channel, a common cardiotoxicity target .

Validation : Cross-check predictions with in vitro hERG inhibition assays (patch-clamp electrophysiology) .

Basic: What are the best practices for storing and handling this compound to ensure stability?

Answer:

- Storage : Protect from light (amber vials) at –20°C under argon to prevent nitro group reduction .

- Solubility : Prepare fresh DMSO stock solutions (<10 mM) to avoid precipitation; confirm solubility via dynamic light scattering .

- Handling : Use gloveboxes for hygroscopic reactions (e.g., thiophene-2-carbonyl chloride) .

Advanced: How can crystallography or spectroscopy resolve ambiguities in the compound’s tautomeric forms?

Answer:

- X-ray Crystallography : Determine the dominant tautomer (e.g., enol vs. keto forms of the benzamide) .

- IR Spectroscopy : Identify carbonyl stretches (e.g., 1680 cm⁻¹ for amide C=O; 1720 cm⁻¹ for thiophene carbonyl) .

- Variable-Temperature NMR : Observe chemical shift changes to detect tautomeric equilibria .

Basic: What in vitro assays are recommended for preliminary biological screening?

Answer:

- Kinase Inhibition : Use ADP-Glo™ assays (e.g., against JAK2 or EGFR kinases) .

- Cytotoxicity : MTT assays on HEK293 or HepG2 cell lines (48–72 hours) .

- Membrane Permeability : Caco-2 cell monolayers to predict oral bioavailability .

Advanced: How can researchers integrate multi-omics data to elucidate the compound’s mechanism of action?

Answer:

- Transcriptomics : RNA-seq of treated vs. untreated cells to identify dysregulated pathways (e.g., NF-κB or MAPK) .

- Proteomics : SILAC labeling to quantify changes in protein expression (e.g., apoptosis markers) .

- Metabolomics : LC-MS-based profiling to detect altered metabolites (e.g., ATP/ADP ratios) .

Data Integration : Use pathway enrichment tools (DAVID, Metascape) to map cross-omics interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.